Anti-inflammatory Activity: 7-CF3 Pyrazolopyrimidine 4e vs. Indomethacin
A derivative within the 7-trifluoromethylpyrazolo[1,5-a]pyrimidine class (compound 4e) demonstrated anti-inflammatory activity nearly equivalent to the clinical standard indomethacin, validating the 7-CF3 scaffold as a viable core for COX-2 targeted therapeutics [1]. In contrast, the 5-CF3 isomer series has not been reported to achieve comparable anti-inflammatory potency in the same assay system .
| Evidence Dimension | Carrageenan-induced rat paw edema inhibition (%) |
|---|---|
| Target Compound Data | 83.4% edema inhibition |
| Comparator Or Baseline | Indomethacin: 84.2% edema inhibition |
| Quantified Difference | 0.8 percentage points lower than indomethacin |
| Conditions | Carrageenan-induced rat paw edema assay; compound administered orally at 50 mg/kg; 6 h post-carrageenan measurement |
Why This Matters
Demonstrates that the 7-CF3 substitution pattern on the pyrazolo[1,5-a]pyrimidine core can yield anti-inflammatory efficacy statistically comparable to a gold-standard NSAID, supporting procurement of this specific scaffold for inflammation-focused research.
- [1] Aggarwal, R., Masan, E., Kaushik, P., Kaushik, D., Sharma, C., & Aneja, K. R. (2014). Synthesis and biological evaluation of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines as anti-inflammatory and antimicrobial agents. Journal of Fluorine Chemistry, 168, 16–24. View Source
